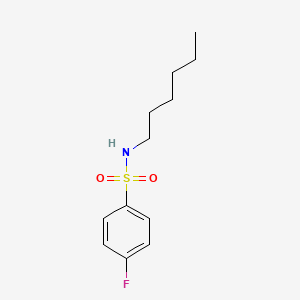

4-fluoro-N-hexylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-N-hexylbenzenesulfonamide is a sulfonamide derivative characterized by a fluorine substituent at the para position of the benzene ring and a hexyl chain attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties, with structural modifications significantly influencing their biological and physicochemical profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-hexylbenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with hexylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Fluorobenzenesulfonyl chloride+Hexylamine→this compound+HCl

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave irradiation has been explored to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-hexylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted sulfonamides.

Oxidation: Products include sulfonyl chlorides or sulfonic acids.

Reduction: Products include primary or secondary amines.

Scientific Research Applications

4-Fluoro-N-hexylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-fluoro-N-hexylbenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or electrostatic interactions. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt protein-protein interactions .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural and Electronic Features

The table below summarizes key structural differences and their implications:

Key Observations:

- Lipophilicity: The hexyl chain in this compound significantly increases hydrophobicity compared to N-aryl derivatives (e.g., N-(4-cyanophenyl) in ), which may improve bioavailability in lipid-rich environments .

- Electronic Effects: The 4-fluoro group withdraws electron density, increasing the acidity of the sulfonamide proton (pKa ~10–11) relative to non-fluorinated analogs like N-(4-hydroxyphenyl)benzenesulfonamide (). This property can influence binding to biological targets, such as carbonic anhydrase enzymes .

- Biological Activity : Compounds with heterocyclic substituents (e.g., oxazole in ) exhibit enhanced antimicrobial activity, whereas N-hexyl derivatives may prioritize pharmacokinetic properties over direct efficacy .

Biological Activity

4-Fluoro-N-hexylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom on the aromatic ring, which may enhance its biological activity by influencing its interaction with biological targets. The sulfonamide group is known for its role in inhibiting carbonic anhydrases and other enzymes, which can lead to various therapeutic effects.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antibacterial Activity : Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against strains such as Staphylococcus aureus and Salmonella typhimurium at concentrations as low as 50 μg/mL .

- Anticancer Activity : Studies have demonstrated that certain benzenesulfonamide derivatives can inhibit the growth of cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231) and MCF-7 cells. These compounds have been reported to induce apoptosis in cancer cells, with notable increases in apoptotic markers observed .

- Carbonic Anhydrase Inhibition : The compound's ability to inhibit carbonic anhydrases (CAs) has been highlighted in various studies. For example, certain derivatives have shown IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating a strong selectivity for this isoform over CA II . This inhibition is critical as it can disrupt metabolic processes in both cancerous and bacterial cells.

The mechanisms underlying the biological activity of this compound include:

- Enzyme Inhibition : By inhibiting carbonic anhydrases, these compounds can alter pH regulation within cells, affecting cellular metabolism and proliferation.

- Induction of Apoptosis : The ability to induce apoptosis in cancer cells is linked to the modulation of apoptotic pathways, including increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

- Antimicrobial Action : The disruption of bacterial growth through enzyme inhibition leads to reduced biofilm formation and increased susceptibility to other antibiotics .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- Antibacterial Efficacy :

- Anticancer Studies :

- Behavioral Studies :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target Organism/Cell Line | IC50/Effective Concentration | Outcome |

|---|---|---|---|

| Antibacterial | S. aureus | 50 μg/mL | Significant inhibition |

| Anticancer | MDA-MB-231 | 1.52–6.31 μM | Induction of apoptosis |

| Carbonic Anhydrase Inhibition | CA IX | 10.93–25.06 nM | High selectivity |

| Behavioral Modulation | Mouse model | 20–60 mg/kg | Attenuation of nicotine sensitization |

Properties

CAS No. |

565-43-5 |

|---|---|

Molecular Formula |

C12H18FNO2S |

Molecular Weight |

259.34 g/mol |

IUPAC Name |

4-fluoro-N-hexylbenzenesulfonamide |

InChI |

InChI=1S/C12H18FNO2S/c1-2-3-4-5-10-14-17(15,16)12-8-6-11(13)7-9-12/h6-9,14H,2-5,10H2,1H3 |

InChI Key |

RZBMZYOYJWLCFD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.